Cudraxanthone L: A Technical Guide to its Discovery, Natural Sources, and Biological Evaluation
Cudraxanthone L: A Technical Guide to its Discovery, Natural Sources, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cudraxanthone L is a prenylated xanthone first identified from the root bark of Cudrania tricuspidata. This document provides a comprehensive overview of its discovery, natural sourcing, and methods for its isolation and biological characterization. Detailed experimental protocols for extraction, purification, and assessment of its anti-inflammatory and cytotoxic activities are presented. Furthermore, its interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is discussed and visualized. All quantitative data are summarized in tabular format for clarity and comparative analysis.
Discovery and Natural Sources
Cudraxanthone L was first isolated in 1991 from the ethanol extract of the root bark of Cudrania tricuspidata (Carr.) Bur., a plant belonging to the Moraceae family.[1] This plant, also known by synonyms such as Maclura tricuspidata, is primarily found in East Asia and has a history of use in traditional medicine.[2] The root bark of C. tricuspidata is a rich source of various xanthones and flavonoids, with numerous studies reporting the isolation of novel compounds, including a series of cudraxanthones.[2][3][4][5] Subsequent phytochemical investigations of this plant material have consistently reported the presence of cudraxanthone L, confirming the root bark of Cudrania tricuspidata as its primary natural source.[2][4]
Physicochemical and Spectroscopic Data
The structure of cudraxanthone L was elucidated using a combination of spectroscopic methods.
Table 1: Physicochemical Properties of Cudraxanthone L
| Property | Value |
| Molecular Formula | C₂₃H₂₄O₆ |
| Molecular Weight | 396.44 g/mol |
| Appearance | Yellow amorphous powder |
| CAS Number | 135541-40-1 |
Table 2: ¹³C NMR Spectroscopic Data for Cudraxanthone L
| Position | Chemical Shift (δ) ppm |
| 1 | 163.7 |
| 2 | 108.0 |
| 3 | 161.5 |
| 4 | 93.6 |
| 4a | 156.3 |
| 5 | 143.5 |
| 6 | 137.4 |
| 7 | 151.8 |
| 8 | 108.9 |
| 8a | 107.5 |
| 9 | 181.9 |
| 9a | 103.8 |
| 1' | 22.3 |
| 2' | 122.2 |
| 3' | 132.0 |
| 4' | 25.6 |
| 5' | 17.8 |
| 1'' | 39.5 |
| 2'' | 76.5 |
| 3'' | 145.9 |
| 4'' | 111.4 |
| 5'' | 29.0 |
| 6'' | 29.0 |
| Solvent: CD₃OD. Data obtained from SpectraBase.[6] |
Experimental Protocols
Extraction and Isolation of Cudraxanthone L from Cudrania tricuspidata Root Bark
The following protocol is a representative method for the isolation of cudraxanthone L, adapted from procedures described for xanthone extraction from C. tricuspidata.[2]
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Plant Material Preparation: Air-dried root bark of Cudrania tricuspidata (1.5 kg) is milled into a fine powder.
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Extraction: The powdered plant material is extracted three times with methanol (10 L each time) at room temperature. The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.
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Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, methylene chloride (CH₂Cl₂), and ethyl acetate (EtOAc).
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Column Chromatography: The CH₂Cl₂-soluble fraction, typically enriched with xanthones, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and EtOAc, gradually increasing the polarity.
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Further Purification: Fractions containing cudraxanthone L, as identified by thin-layer chromatography (TLC), are combined and further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water mobile phase.
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Compound Identification: The purified compound is identified as cudraxanthone L by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) with published values.
Figure 1. General workflow for the isolation of cudraxanthone L.
Biological Activity Assays
This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.
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Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, or other relevant lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
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Compound Treatment: Cudraxanthone L, dissolved in dimethyl sulfoxide (DMSO) and diluted in culture medium to various concentrations, is added to the wells. Control wells receive medium with DMSO only.
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Incubation: The plates are incubated for 24-48 hours.
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
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Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][8]
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Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
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Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight.
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Compound Pre-treatment: Cells are pre-treated with various concentrations of cudraxanthone L for 1-2 hours.
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LPS Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and NO production. Control wells are left unstimulated.
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Incubation: The plates are incubated for 24 hours.
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Nitrite Measurement (Griess Assay):
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An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
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After a short incubation at room temperature, the absorbance is measured at 540 nm.
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The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
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Signaling Pathway Interactions: MAPK Pathway
Xanthones isolated from Cudrania tricuspidata have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[7] The MAPK pathway, comprising cascades involving ERK, JNK, and p38 kinases, plays a crucial role in the cellular response to inflammatory stimuli like LPS. While direct studies on cudraxanthone L's detailed interaction with each MAPK component are limited, related compounds from the same source have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the expression of pro-inflammatory mediators. The following diagram illustrates the likely mechanism of action.
Figure 2. Postulated inhibitory effect of cudraxanthone L on the MAPK signaling pathway.
Conclusion
Cudraxanthone L, a prenylated xanthone from Cudrania tricuspidata, represents a promising natural product for further investigation in drug discovery and development. Its anti-inflammatory and cytotoxic properties, potentially mediated through the inhibition of the MAPK signaling pathway, warrant more in-depth studies to elucidate its precise mechanisms of action and therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers to undertake such investigations.
References
- 1. Protein Tyrosine Phosphatase 1B Inhibitors from the Roots of Cudrania tricuspidata [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Prenylated xanthones from the root bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Components of Root Bark of Cudrania tricuspidata l.1,2 Structures of Four New Isoprenylated Xanthones, Cudraxanthones A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
